1-Bromo-1-hexylcyclohexane
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Overview
Description
1-Bromo-1-hexylcyclohexane is an organic compound that belongs to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom and a hexyl group at the same carbon atom
Preparation Methods
1-Bromo-1-hexylcyclohexane can be synthesized through several methods:
Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.
Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-1-hexylcyclohexane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.
Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.
Comparison with Similar Compounds
1-Bromo-1-hexylcyclohexane can be compared with other similar compounds such as:
1-Bromohexane: Similar in structure but lacks the cyclohexane ring, making it less sterically hindered and more reactive in certain reactions.
Bromocyclohexane: Contains a bromine atom on a cyclohexane ring but lacks the hexyl group, resulting in different reactivity and applications.
1-Bromo-2-hexylcyclohexane: A positional isomer with the bromine atom at a different position, leading to variations in chemical behavior.
Properties
CAS No. |
61539-85-3 |
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Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromo-1-hexylcyclohexane |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3 |
InChI Key |
USEPSUOFDKNCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)Br |
Origin of Product |
United States |
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